1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-(3-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-13-8-6-7-12(9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXNJNZRARHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid, often referred to as TBP, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.37 g/mol
- CAS Number : 851484-94-1
The biological activity of TBP is primarily attributed to its ability to interact with specific biological targets, including proteins involved in signaling pathways. The compound has shown promise in modulating protein-protein interactions (PPIs), particularly those linked to oxidative stress and inflammation.
Key Mechanisms:
- Nrf2 Activation : TBP has been studied for its role in activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. It inhibits the Keap1-Nrf2 interaction, leading to increased expression of antioxidant enzymes .
- Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on various enzymes that play roles in disease processes, including those involved in cancer and metabolic disorders.
Biological Activity Studies
Several studies have examined the biological effects of TBP:
In Vitro Studies
- Cell Viability : In cell line assays, TBP exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating significant potency.
- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing a strong antioxidant profile.
In Vivo Studies
- Animal Models : In rodent models of inflammation, TBP administration resulted in reduced markers of inflammation and improved survival rates compared to controls.
- Pharmacokinetics : Studies indicated favorable absorption and distribution characteristics, with high bioavailability noted in preliminary assessments.
Case Studies
- Case Study 1: Anti-Cancer Activity
- A study evaluated TBP's efficacy against breast cancer cells. Treatment with TBP led to significant reductions in cell proliferation and induced apoptosis through the activation of caspase pathways.
- Case Study 2: Neuroprotective Effects
- Research demonstrated that TBP could protect neuronal cells from oxidative damage induced by neurotoxins. This was linked to its role in enhancing Nrf2-mediated antioxidant defenses.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.37 g/mol
- CAS Number : 1217740-96-9
- IUPAC Name : 4-(3-ethoxyphenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxyphenyl moiety, which contributes to its unique chemical reactivity and biological properties.
Drug Development
Boc-protected amino acids like 1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid are crucial intermediates in the synthesis of various pharmaceuticals. The Boc group serves as a protective group for amines, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in the synthesis of peptide-based drugs.
Case Study : In a study focused on the synthesis of novel analgesics, researchers utilized Boc-protected amino acids to create complex peptide structures that exhibited enhanced pain-relief properties compared to existing medications. The incorporation of the ethoxyphenyl group was found to improve the lipophilicity and bioavailability of these compounds .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of derivatives of this compound. Researchers have synthesized analogs featuring variations in the ethoxy group to evaluate their effectiveness against various cancer cell lines.
Findings : A derivative of Boc-4-(3-ethoxyphenyl)pyrrolidine was shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, suggesting its potential as a lead compound for further development into anticancer agents .
Organic Synthesis
The compound is often synthesized through multi-step organic reactions involving coupling reactions and protection-deprotection strategies. The Boc protection allows for selective functionalization at the pyrrolidine nitrogen without affecting other reactive sites.
Synthetic Route Example :
- Start with the synthesis of the pyrrolidine core.
- Protect the amine with a Boc group.
- Introduce the ethoxyphenyl substituent via a coupling reaction.
- Deprotect as necessary for final product formation.
This methodology has been applied successfully in synthesizing other related compounds with varied biological activities .
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as inhibitors for certain enzymes involved in metabolic pathways, making them candidates for further exploration in metabolic disease treatments.
Example Study : A derivative was tested for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The results showed promising inhibition rates comparable to known DPP-IV inhibitors used in clinical settings .
Summary Table of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
